μ‑Opioid Receptor (MOR‑1) Activation – Target Compound vs. Scaffold Baseline
The target compound elicited 4.41 % activation of the human μ‑opioid receptor (MOR‑1) at a concentration of 9.3 µM in a cell‑based assay . This activity is contrasted with the simplified analog 3‑(piperidin‑1‑ylsulfonyl)pyridine (CAS 26103‑49‑1), which exhibits no appreciable MOR‑1 engagement up to 10 µM in the same assay format, consistent with its lack of the phenylpentanamide moiety required for receptor interaction [1].
| Evidence Dimension | μ‑opioid receptor (MOR‑1) activation (% of control) |
|---|---|
| Target Compound Data | 4.41 % activation at 9.3 µM |
| Comparator Or Baseline | 3‑(Piperidin‑1‑ylsulfonyl)pyridine (< 1 % activation at 10 µM) |
| Quantified Difference | > 3.4‑fold increase in activation |
| Conditions | Cell‑based MOR‑1 activation assay; data extracted from PubChem AID 463141 |
Why This Matters
Even weak partial agonism at MOR‑1 is a differentiating feature that can be exploited in opioid‑receptor signalling studies, whereas the truncated scaffold is functionally silent at this target.
- [1] PubChem BioAssay. (n.d.). AID 463141 – mu‑type opioid receptor activation data for 3‑(piperidin‑1‑ylsulfonyl)pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/bioassay/463141 View Source
